N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE
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Overview
Description
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its adamantyl and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Furyl Group Addition: The furyl group is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazine to form the hydrazinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the adamantyl or furyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation Products: Oxides and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N1-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation and apoptosis, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethyl-1-adamantyl)acetamide
- Memantine Hydrochloride
- 1-Bromo-3,5-dimethyladamantane
Uniqueness
N~1~-(1-ADAMANTYL)-2-[(2-METHYL-3-FURYL)CARBONYL]-1-HYDRAZINECARBOXAMIDE stands out due to its combination of adamantyl and furyl groups, which confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
InChI |
InChI=1S/C17H23N3O3/c1-10-14(2-3-23-10)15(21)19-20-16(22)18-17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,11-13H,4-9H2,1H3,(H,19,21)(H2,18,20,22) |
InChI Key |
VHWGLYLSAVQFFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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